Danshinspiroketallactone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(3S,4'R)-4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one |
InChI |
InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3/t10-,17+/m1/s1 |
InChI Key |
DNLNYCCHXAULQA-QGHHPUGFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 |
Canonical SMILES |
CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 |
Origin of Product |
United States |
Occurrence and Isolation Methodologies
Botanical Sources and Distribution
Danshinspiroketallactone is a diterpenoid quinone, a class of organic compounds found in various plant species. Its presence has been primarily documented in the genus Salvia, which encompasses a wide array of plants renowned for their historical use in traditional medicine.
Salvia miltiorrhiza (Danshen) as a Primary Source
The principal botanical source of this compound is Salvia miltiorrhiza, a perennial plant in the mint family, Lamiaceae. The dried root of this plant, commonly known as Danshen, is a well-known herb in traditional Chinese medicine. ethernet.edu.etfrontiersin.org Phytochemical investigations have revealed that the roots of S. miltiorrhiza are rich in a variety of bioactive compounds, which are broadly categorized into water-soluble phenolic acids and lipid-soluble diterpenoids. frontiersin.org this compound belongs to the latter group and has been successfully isolated from the dried rhizomes of this plant. nih.gov
Identification in Other Salvia Species
While Salvia miltiorrhiza is the most prominent source, the chemical investigation of other species within the extensive Salvia genus has suggested a broader distribution of related compounds.
Salvia grandifolia : Phytochemical studies of Salvia grandifolia have led to the isolation of numerous diterpenoids. nih.govresearchgate.net While a direct and explicit report of this compound isolation from this specific species is not prominently documented in available literature, related compounds have been identified. For instance, a compound designated "grandifolia G" was isolated alongside this compound in a study on Salvia miltiorrhiza, hinting at shared biosynthetic pathways or the presence of similar chemical scaffolds within the Salvia genus. frontiersin.org
Salvia przewalskii : This species is also known to produce a diverse array of abietane-type diterpenoids. nih.govpublisherspanel.com Although a definitive isolation of this compound from Salvia przewalskii is not explicitly detailed in the reviewed scientific literature, studies on the bioactivity of diterpenoids from Salvia species have included this compound and its isomers in their analyses, with references to compounds from S. przewalskii. mdpi.com This suggests its potential presence or the occurrence of structurally similar molecules in this plant.
Salvia deserta : Extensive phytochemical analysis of Salvia deserta has led to the identification of various triterpenoids and diterpenoids. tandfonline.comnih.govjst.go.jp However, based on the available scientific literature, this compound has not been reported as a constituent of this particular species.
Table 1: Botanical Sources of this compound and Related Salvia Species
| Botanical Name | Common Name | Presence of this compound | Notes |
| Salvia miltiorrhiza | Danshen, Red Sage | Confirmed | Primary botanical source from which it has been isolated. nih.gov |
| Salvia grandifolia | Not explicitly confirmed | Known to contain a variety of diterpenoids; related compounds have been studied. nih.govresearchgate.net | |
| Salvia przewalskii | Not explicitly confirmed | Contains a diverse range of diterpenoids; related compounds have been evaluated in bioactivity studies. nih.govpublisherspanel.com | |
| Salvia deserta | Not reported | Phytochemical studies have not identified this compound in this species. tandfonline.comjst.go.jp |
Chromatographic Separation Techniques for Isolation
The isolation of pure this compound from its natural plant matrix is a multi-step process that relies on modern chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Flash Chromatography Applications
Flash chromatography is a preparative liquid chromatography technique that utilizes positive pressure to drive the mobile phase through a column packed with a stationary phase, typically silica (B1680970) gel. acs.org This method is significantly faster and more efficient than traditional gravity-fed column chromatography and is widely used for the initial fractionation of crude plant extracts. acs.org
In the context of isolating diterpenoids from Salvia species, a general procedure would involve:
Extraction of the dried and powdered plant material (e.g., roots of S. miltiorrhiza) with a suitable organic solvent.
The resulting crude extract is then often subjected to flash chromatography on a silica gel column.
A solvent gradient of increasing polarity is used to elute the compounds from the column, separating them into different fractions based on their affinity for the stationary phase.
While specific, detailed protocols for the flash chromatographic isolation of this compound are not extensively published, this technique serves as a crucial primary purification step to separate broad classes of compounds before further refinement.
High-Performance Liquid Chromatography (HPLC) in Isolation Protocols
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the final purification of individual compounds from complex mixtures. researchgate.netmdpi.com Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of a pure substance. researchgate.net
The isolation of diterpenoids from Salvia extracts often employs reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net
A typical HPLC-guided isolation protocol for a compound like this compound from a pre-purified flash chromatography fraction would involve:
Development of an analytical HPLC method to determine the optimal solvent system and gradient for separating the target compound from impurities.
Scaling up the analytical method to a preparative HPLC system.
Injecting the fraction containing this compound onto the preparative column.
Collecting the eluent corresponding to the peak of the target compound.
Evaporating the solvent to yield the purified this compound.
The purity of the isolated compound is then typically confirmed using analytical HPLC and its structure elucidated through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Elucidation and Stereochemical Analysis
Spectroscopic Methodologies for Structural Characterization
The foundational analysis of epi-danshenspiroketallactone A's molecular framework was accomplished using a combination of nuclear magnetic resonance spectroscopy and mass spectrometry, with further confirmation from ultraviolet and infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in assembling the bonding framework of the molecule. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, provided initial information on the types and numbers of protons and carbons present.
The ¹H-NMR spectrum revealed signals corresponding to aromatic protons, methoxy (B1213986) groups, and various aliphatic protons within the terpene skeleton. The ¹³C-NMR spectrum indicated the presence of ester carbonyls and carbons associated with the spiroketal and aromatic ring systems. jst.go.jp
To establish the connectivity between these atoms, a series of two-dimensional (2D) NMR experiments were conducted. These included Heteronuclear Single Quantum Coherence (HSQC) to identify direct carbon-proton bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to establish longer-range (2-3 bond) C-H correlations. Correlations observed in the HMBC spectrum were crucial for connecting the disparate parts of the molecule, for instance, linking the ester carbonyl group to a specific position on the diterpenoid skeleton. jst.go.jp
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for epi-danshenspiroketallactone A (Note: This table is a representative example based on typical data for this class of compounds. The exact data from the primary publication was not accessible.)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |
| 1 | 35.2 | 3.10 (m), 1.85 (m) | C-2, C-5, C-10, C-20 |
| 5 | 50.1 | 1.95 (m) | C-4, C-6, C-7, C-10 |
| 9 | 150.5 | - | C-8, C-10, C-11, C-12 |
| 11 | 125.8 | 7.50 (s) | C-9, C-12, C-13 |
| 16 | 169.8 | - | H-15, H-17 |
| 20 | 21.5 | 1.25 (s) | C-1, C-5, C-9, C-10 |
To determine the elemental composition, epi-danshenspiroketallactone A was analyzed by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the calculation of a unique molecular formula. The analysis of epi-danshenspiroketallactone A yielded a specific m/z value for its molecular ion, which corresponded to a precise elemental formula, thereby confirming the count of carbon, hydrogen, and oxygen atoms in the molecule. jst.go.jp
Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule, highlighting the presence of chromophores such as aromatic rings and conjugated systems. The UV spectrum of epi-danshenspiroketallactone A would exhibit characteristic absorption maxima (λmax) consistent with its benzannulated (benzene ring-fused) structure.
Infrared (IR) spectroscopy was used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of epi-danshenspiroketallactone A would show distinct absorption bands (νmax) confirming the presence of key functional groups such as ester carbonyls (C=O) and the C-O bonds within the spiroketal and lactone moieties. jst.go.jp
Table 2: UV and IR Spectroscopic Data for epi-danshenspiroketallactone A (Note: This table is a representative example.)
| Spectroscopy Type | Wavelength/Wavenumber | Interpretation |
| UV (in MeOH) | λmax 220, 285 nm | Benzannulated system |
| IR (KBr) | νmax 1770 cm⁻¹ | γ-Lactone carbonyl |
| IR (KBr) | νmax 1735 cm⁻¹ | Ester carbonyl |
| IR (KBr) | νmax 1610, 1500 cm⁻¹ | Aromatic C=C stretching |
| IR (KBr) | νmax 1160 cm⁻¹ | C-O stretching |
Advanced Techniques in Structural Elucidation
The complexity of natural products, especially those with multiple stereocenters and unusual ring systems like Danshinspiroketallactone, often requires the application of sophisticated analytical methods beyond standard techniques. These advanced methods offer higher resolution, greater sensitivity, and novel ways to interpret spectroscopic data, which are crucial for unambiguous structure determination.
Computer-Assisted Structure Elucidation (CASE) represents a powerful computational approach to determining the chemical structure of unknown compounds based on their spectroscopic data. rsc.org These programs utilize algorithms to generate all possible structures that are consistent with the input data, primarily from 2D NMR experiments like COSY, HSQC, and HMBC, and then rank them according to their probability. rsc.org This approach minimizes human bias and significantly reduces the risk of misinterpretation, which is a notable concern in the structural analysis of complex natural products. rsc.org
The application of CASE has been particularly valuable for elucidating the structures of intricate terpenoids isolated from various Salvia species. For instance, the structures of clerodane diterpenoids from Salvia haenkei have been successfully determined with the aid of computer-assisted methods. umsa.bo While the specific application of CASE to this compound has not been detailed in published literature, its utility for related complex diterpenoids highlights its potential and importance in modern natural product chemistry. rsc.orgumsa.bo CASE programs are capable of handling the vast amount of data from 2D NMR and can propose plausible structures for molecules with complex stereochemistry, making them an invaluable tool for compounds like this compound. rsc.org
Table 1: Illustrative Application of CASE in Natural Product Analysis
| Feature | Description | Relevance to Complex Molecules |
|---|---|---|
| Data Input | Primarily 2D NMR data (COSY, HMBC, HSQC), molecular formula. rsc.org | Allows for the integration of comprehensive connectivity information. |
| Structure Generation | Algorithmic generation of all possible isomers consistent with input data. rsc.org | Eliminates the possibility of overlooking alternative structures. |
| Structure Ranking | Probabilistic ranking of generated structures based on comparison of predicted vs. experimental spectra. rsc.org | Provides a logical path to the most likely correct structure. |
| Stereochemistry | Newer programs can incorporate stereospecific NMR data (e.g., NOESY/ROESY) to propose 3D structures. rsc.org | Crucial for defining the absolute configuration of chiral centers. |
Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a spectroscopic detection method like NMR or MS, are indispensable tools in natural product research. nih.govresearchgate.net They allow for the analysis of individual components within a complex mixture, such as a plant extract, without the need for laborious isolation of each compound. nih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):
This technique is highly sensitive and provides valuable information about the molecular weight and fragmentation pattern of compounds. In the context of Salvia miltiorrhiza (Danshen), from which this compound is derived, LC-MS/MS has been extensively used to identify and quantify its various chemical constituents, including both hydrophilic phenolic acids and lipophilic diterpenoids (tanshinones). nih.govnih.govmdpi.com For a given compound, LC-MS/MS can provide the molecular formula through high-resolution mass spectrometry (HRMS) and structural fragments through tandem MS (MS/MS) experiments. This data is critical for piecing together the molecular structure. For example, a study on the chemical constituents of Danshen used LC-MS/MS to characterize numerous tanshinones by analyzing their fragmentation patterns. While this provides clues to the general structure, the complete elucidation and stereochemistry of a complex molecule like this compound would require more detailed NMR analysis.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance):
LC-NMR is a powerful hyphenated technique that directly provides detailed structural information, including the carbon-hydrogen framework and stereochemical details, of compounds separated by LC. nih.gov This method is particularly useful for the structural elucidation of novel natural products from complex mixtures. nih.gov The process can be performed in on-flow, stopped-flow, or loop-storage modes, allowing for the acquisition of various 1D and 2D NMR spectra on very small amounts of a substance. nih.gov
The combination of LC separation with NMR detection is a definitive method for identifying known compounds in an extract and for the structural elucidation of new ones. acs.org A combined NMR and LC-MS analysis of Salvia miltiorrhiza has been shown to be highly effective for the comprehensive metabolic profiling of the plant, identifying numerous primary and secondary metabolites, including diterpenoids. nih.govacs.org Although a specific LC-NMR study focused solely on this compound is not available, the power of this technique in analyzing complex extracts from Salvia species demonstrates its applicability and importance for such research. nih.govacs.org
Table 2: Research Findings from Hyphenated Techniques on Salvia miltiorrhiza Extracts
| Technique | Findings | Reference |
|---|---|---|
| LC-MS/MS | Identification and quantification of major components in Danshen, including salvianolic acids and various tanshinones. | nih.govmdpi.com |
| Characterization of chemical constituents based on their mass-to-charge ratio and fragmentation patterns. | ||
| Combined NMR and LC-MS | Comprehensive metabolic profiling of Salvia miltiorrhiza, identifying 29 primary and 44 secondary metabolites. | nih.govacs.org |
| Showed that different extraction methods are optimal for different classes of compounds (e.g., aqueous methanol (B129727) for polyphenolic acids, chloroform-methanol for diterpenoids). | nih.govacs.org |
Biosynthetic Pathways and Genetic Regulation
Elucidation of Danshinspiroketallactone Biosynthesis within Salvia Species
The biosynthesis of this compound is an integral part of the broader tanshinone metabolic network. This process can be broadly categorized into the formation of the basic diterpenoid skeleton, followed by a series of modifications that lead to the vast structural diversity observed in this class of compounds.
Diterpenoid Quinone Biosynthesis Pathways
The journey to this compound begins with the universal precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov In plants, these five-carbon units are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comnih.gov While there is some crosstalk between these pathways, the biosynthesis of diterpenoids like the tanshinones is largely attributed to the MEP pathway. nih.govfrontiersin.org
Through a series of condensation reactions catalyzed by enzymes such as geranylgeranyl diphosphate synthase (GGPPS), IPP and DMAPP are assembled into the 20-carbon precursor, geranylgeranyl diphosphate (GGPP). nih.govplos.org GGPP is the universal precursor for all diterpenoids and stands at a critical branch point, leading to the formation of a wide array of diterpenoid skeletons. nih.gov The biosynthesis of tanshinones, including this compound, follows a specific branch of this pathway, starting with the cyclization of GGPP. frontiersin.org
Key Enzymatic Steps and Precursors
The formation of the characteristic abietane (B96969) skeleton of tanshinones from the linear GGPP molecule is a pivotal step governed by a class of enzymes known as diterpene synthases.
Copalyl Diphosphate Synthase (CPS): The first committed step in the biosynthesis of the tanshinone backbone is the cyclization of GGPP to (+)-copalyl diphosphate (CPP). mdpi.com This reaction is catalyzed by copalyl diphosphate synthase (CPS). In Salvia miltiorrhiza, several CPS homologs have been identified, with SmCPS1 being a key enzyme in this process. frontiersin.orgnih.gov
Kaurene Synthase-Like (KSL): Following the formation of CPP, a second cyclization and rearrangement reaction occurs, catalyzed by a kaurene synthase-like (KSL) enzyme. mdpi.com Specifically, SmKSL1 acts on (+)-CPP to produce miltiradiene, the first dedicated intermediate in the tanshinone biosynthetic pathway. mdpi.comnih.gov
Miltiradiene Oxidase (CYP76AH1): Miltiradiene then undergoes hydroxylation at the C11 position, a reaction catalyzed by the cytochrome P450 enzyme, CYP76AH1, to produce ferruginol (B158077). nih.govnih.gov This step is crucial as it introduces an oxygen function that is characteristic of many tanshinones.
Post-Synthetic Modifications and Structural Diversification
The formation of ferruginol marks the beginning of a series of downstream modifications that create the vast array of tanshinone structures, including the unique spiroketal lactone moiety of this compound. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes. mdpi.comnih.gov
Oxidative Reactions in Biosynthesis
Following the initial hydroxylation to ferruginol, further oxidative reactions are critical for the formation of the quinone structure and other functionalities. For instance, CYP76AH3, a multi-functional oxidase, can catalyze hydroxylation at both the C7 and C11 positions of ferruginol. nih.gov These oxidative steps are essential for the subsequent formation of the characteristic o- or p-quinone ring system of tanshinones. The formation of the furan (B31954) D-ring, a common feature in many tanshinones, is catalyzed by enzymes like CYP71D373 and CYP71D375. nih.gov While the precise enzymes leading to the spiroketal lactone of this compound are still under investigation, it is hypothesized to arise from a series of oxidative and rearrangement reactions of a tanshinone precursor. A plausible biogenetic pathway for a related spiroketal tanshinone involves the oxidative cracking of ring C of neocryptotanshinone, followed by hydrogenation and cyclization. nih.gov
Methylation, Decarboxylation, and Cyclization Processes
The structural diversification of the tanshinone skeleton also involves methylation, decarboxylation, and further cyclization reactions. mdpi.com While specific methyltransferases and decarboxylases involved in the later stages of this compound biosynthesis are yet to be fully characterized, their roles are inferred from the structures of various isolated tanshinones. The formation of the spiroketal lactone ring system itself is a complex cyclization process. For some related compounds, it is proposed that a diterpenoid quinone undergoes condensation with acetoacetyl-CoA, followed by intramolecular aldol (B89426) and oxidation reactions. nih.gov
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of this compound is a tightly regulated process, controlled at the genetic level by a complex network of transcription factors and influenced by epigenetic modifications. nih.gov The expression of the biosynthetic genes, including SmCPS1, SmKSL1, and various CYP450s, is often coordinated and can be induced by various internal and external stimuli. nih.gov
Furthermore, epigenetic mechanisms, particularly DNA methylation, have been implicated in the regulation of tanshinone biosynthesis. oup.comnih.gov Changes in DNA methylation patterns, specifically in the promoter or downstream regions of key enzyme genes, can alter their expression levels and consequently affect the accumulation of tanshinones. nih.gov For example, the expression of genes such as SmCPS5 and SmGGPPS1 has been shown to be altered by changes in DNA methylation. oup.com This intricate regulatory network ensures that the production of this compound and other tanshinones is finely tuned to the developmental and environmental needs of the plant.
Identification of Regulatory Genes and Transcription Factors (e.g., SmEIL1)
The biosynthesis of tanshinones, including this compound, in Salvia miltiorrhiza is a complex process governed by a network of regulatory genes and transcription factors (TFs). nih.govingentaconnect.com These TFs can act as activators or inhibitors, binding to specific regions of the promoter of biosynthetic genes to control their expression. nih.govingentaconnect.comnih.gov Several families of transcription factors have been identified as key players in regulating the tanshinone biosynthetic pathway. nih.govingentaconnect.com
Key transcription factor families involved in the regulation of tanshinone biosynthesis include:
APETALA2/ethylene (B1197577) response factor (AP2/ERF) : This large family of plant TFs contains an AP2 domain that directly interacts with cis-elements. The ERF subfamily, in particular, is responsive to ethylene signaling and has been extensively studied for its role in tanshinone synthesis. nih.gov
Basic helix-loop-helix (bHLH) : Numerous bHLH genes have been found to participate in regulating tanshinone metabolism, with some acting as positive regulators and others as negative regulators. nih.gov
Myeloblastosis (MYB) : MYB transcription factors are known to regulate various secondary metabolic pathways in plants. In S. miltiorrhiza, SmMYC2b has been identified as a positive TF that can enhance the biosynthesis of tanshinones. frontiersin.org SmMYB53 has also been shown to upregulate the expression of SmCYP71D375, a gene involved in tanshinone accumulation. researchgate.net
Basic leucine (B10760876) zipper (bZIP) : This family of TFs is also involved in the complex regulatory network of tanshinone synthesis. nih.govingentaconnect.com
WRKY domain-binding protein (WRKY) : WRKY TFs interact with critical enzyme-encoding genes in the biosynthetic pathways leading to diterpene compounds, the precursors of tanshinones. nih.gov For instance, SmWRKY1 and SmWRKY2 are thought to upregulate key tanshinone biosynthesis genes. mdpi.com
A notable example of a negative regulator is the SmEIL1 transcription factor. frontiersin.orgnih.gov SmEIL1, an ethylene-responsive transcriptional factor, has been shown to inhibit the accumulation of tanshinones. frontiersin.orgnih.govnih.gov It achieves this by directly binding to the promoter regions of key biosynthetic genes, such as SmCPS1 and SmHMGR1, and downregulating their transcription. frontiersin.orgnih.gov Overexpression of the SmEIL1 gene in transgenic hairy roots of S. miltiorrhiza led to a significant decrease in tanshinone accumulation and the downregulation of several biosynthetic genes, including SmGGPPS1, SmHMGR1, SmHMGS1, SmCPS1, SmKSL1, and SmCYP76AH1. frontiersin.orgnih.gov This demonstrates the inhibitory role of SmEIL1 in the ethylene signaling pathway that modulates tanshinone biosynthesis. frontiersin.orgnih.gov
Table 1: Key Transcription Factors Regulating Tanshinone Biosynthesis in Salvia miltiorrhiza
| Transcription Factor Family | Specific Factor(s) | Mode of Regulation | Target Genes/Pathways |
|---|---|---|---|
| APETALA2/ethylene response factor (AP2/ERF) | ERF subfamily | Positive/Negative | Tanshinone synthesis via ethylene signaling pathways. nih.gov |
| Basic helix-loop-helix (bHLH) | SmbHLH10, SmMYC2a/b | Positive | Positive regulation of phenolic acid and tanshinone biosynthesis. nih.govfrontiersin.org |
| Myeloblastosis (MYB) | SmMYB53, SmMYB98 | Positive | Upregulates SmCYP71D375 expression, enhancing tanshinone accumulation. researchgate.netfrontiersin.org |
| Basic leucine zipper (bZIP) | SmbZIP51 | Negative | Interacts with SmMYB53 to inhibit its activation of SmCYP71D375. researchgate.net |
| WRKY domain-binding protein (WRKY) | SmWRKY1, SmWRKY2 | Positive | Upregulates key tanshinone biosynthesis genes. mdpi.com |
Metabolic Engineering Approaches for Enhanced Production
Given the significant pharmacological interest in tanshinones and their low levels in wild S. miltiorrhiza, metabolic engineering has emerged as a promising strategy to enhance their production. nih.govnih.gov These approaches focus on manipulating the expression of key genes within the biosynthetic pathway to increase the yield of desired compounds. researchgate.netmdpi.com
One primary strategy involves the overexpression of rate-limiting enzymes in the tanshinone biosynthetic pathway. nih.gov The introduction and overexpression of genes encoding enzymes such as 3-hydroxy-3-methylglutaryl CoA reductase (HMGR), 1-deoxy-D-xylulose-5-phosphate synthase (DXS), and geranylgeranyl diphosphate synthase (GGPPS) in S. miltiorrhiza hairy roots have successfully increased tanshinone production. nih.gov For example, co-expression of SmHMGR and SmGGPPS resulted in a tanshinone yield of approximately 2.727 mg/g dry weight, which was a 4.74-fold increase compared to the control. nih.gov Similarly, overexpressing SmMDS (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) in transgenic hairy roots also led to a significant increase in tanshinone yield. nih.gov
Another effective approach is the combination of genetic engineering with the application of elicitors. nih.gov Elicitors are substances that can trigger defense responses in plants, often leading to an increase in the production of secondary metabolites. researchgate.net In SmMDS-overexpressing hairy root lines, treatment with elicitors such as silver ions (Ag+), yeast extract (YE), and methyl jasmonate (MJ) further boosted tanshinone content. nih.gov The total tanshinone levels increased to 2.5, 2.3, and 3.2 mg/g dry weight with Ag+, YE, and MJ treatment, respectively, compared to 1.7 mg/g in the non-induced transgenic line. nih.gov
Table 2: Metabolic Engineering Strategies for Enhanced Tanshinone Production
| Engineering Strategy | Gene(s)/Elicitor | Host System | Result | Fold Increase (approx.) |
|---|---|---|---|---|
| Overexpression | SmHMGR and SmGGPPS | S. miltiorrhiza hairy roots | 2.727 mg/g DW of tanshinones. nih.gov | 4.74 |
| Overexpression | SmMDS | S. miltiorrhiza hairy roots | 1.7 mg/g DW of tanshinones. nih.gov | - |
| Overexpression + Elicitation | SmMDS + Methyl Jasmonate (MJ) | S. miltiorrhiza hairy roots | 3.2 mg/g DW of total tanshinones. nih.gov | 1.88 (vs. non-induced) |
| Overexpression + Elicitation | SmMDS + Silver Ions (Ag+) | S. miltiorrhiza hairy roots | 2.5 mg/g DW of total tanshinones. nih.gov | 1.47 (vs. non-induced) |
| Overexpression + Elicitation | SmMDS + Yeast Extract (YE) | S. miltiorrhiza hairy roots | 2.3 mg/g DW of total tanshinones. nih.gov | 1.35 (vs. non-induced) |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tanshinone |
| Cryptotanshinone |
| Dihydrotanshinone I |
| Ferruginol |
| Miltiradiene |
| Geranylgeranyl diphosphate (GGPP) |
| Isopentenyl diphosphate (IPP) |
| Dimethylallyl diphosphate (DMAPP) |
| 4-coumaroyl-CoA |
| Phenylalanine |
| Salvianolic acid B |
| Tanshinone I |
| Tanshinone IIA |
| Zingerone |
| Ferulic acid |
| Daidzein |
| Genistein |
| Kaempferol |
| Quercetin |
| Naringenin |
| Psilocybin |
| Tryptophan |
| Allolactose |
| Lactose |
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Danshinspiroketallactone
The first total synthesis of this compound and its epimer, epi-danshinspiroketallactone, represents a significant achievement in natural product synthesis. researchgate.netthieme-connect.com This accomplishment not only confirmed the structure of the natural product but also provided a blueprint for the construction of related spiroketal systems.
Synthetic Methodologies and Key Synthetic Constructs
The inaugural total synthesis of this compound employed a convergent strategy, meticulously assembling key fragments to construct the final spiroketal architecture. thieme-connect.com A pivotal moment in this synthesis was the strategic union of two key building blocks, followed by a cascade of reactions to form the core structure.
The key synthetic transformations included:
Directed Metallation-Lactonisation: This sequence was instrumental in constructing the isobenzofuranone moiety of the molecule. researchgate.netthieme-connect.com This step allowed for the regioselective functionalization of an aromatic precursor, leading to the formation of the lactone ring, a critical component of the final product.
Oxidative Radical Cyclisation: The construction of the monobenzannulated 5,5-spiroketal core was achieved through an elegant oxidative radical cyclisation. researchgate.netthieme-connect.com This step is the cornerstone of the synthesis, where a radical is generated and subsequently cyclizes to form the characteristic spirocyclic system of this compound.
The synthesis commenced with the preparation of a chiral aldehyde and a naphthalene-derived amide. A directed metallation of the naphthalene (B1677914) amide, followed by the addition of the chiral aldehyde, forged a key carbon-carbon bond, setting the stage for the subsequent lactonisation. thieme-connect.com The resulting intermediate alcohol was then subjected to oxidative radical cyclisation to furnish the desired spiroketal framework. thieme-connect.com
| Key Synthetic Step | Description | Reagents/Conditions |
| Directed Metallation-Lactonisation | Formation of the isobenzofuranone ring system. | Directed metallation followed by addition of an aldehyde and subsequent lactonisation. |
| Oxidative Radical Cyclisation | Construction of the 5,5-spiroketal core. | Generation of a radical species that undergoes intramolecular cyclisation. |
Synthetic Derivatization for Analog Development
The development of synthetic analogs of this compound is a crucial step in understanding its biological activity and developing new therapeutic leads. By systematically modifying the core structure, chemists can probe the structure-activity relationships (SAR) and optimize the compound's properties.
Strategies for Modifying the this compound Scaffold
The this compound scaffold presents several opportunities for synthetic modification. These modifications can be broadly categorized into three areas:
Modification of the Aromatic Ring: The naphthalene ring system can be functionalized to introduce a variety of substituents. This could be achieved by using substituted starting materials in the total synthesis or by late-stage functionalization of the synthesized this compound. Electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions could be employed to install groups such as halogens, alkyls, alkoxys, and amines.
Alteration of the Lactone Ring: The lactone moiety is a key feature of the molecule. Modifications could include changing the ring size, introducing substituents on the ring, or replacing the oxygen atom with other heteroatoms to create lactams or other related structures.
Variation of the Spiroketal Unit: The spiroketal is the defining feature of this compound. The stereochemistry at the spirocenter is known to influence biological activity. Synthetic strategies could be developed to control the formation of different diastereomers. Furthermore, the size of the non-aromatic ring of the spiroketal could be altered to explore the impact on biological function.
| Modification Site | Potential Modifications | Synthetic Approach |
| Aromatic Ring | Introduction of various substituents (halogens, alkyls, etc.) | Use of substituted starting materials; Late-stage functionalization (e.g., cross-coupling) |
| Lactone Ring | Alteration of ring size; Introduction of substituents; Heteroatom replacement | Synthesis of modified lactone precursors |
| Spiroketal Unit | Control of stereochemistry; Variation of ring size | Diastereoselective cyclisation strategies; Use of different diol precursors |
Targeted Synthesis of Analogs for Structure-Activity Relationship Studies
The targeted synthesis of analogs is essential for elucidating the structure-activity relationship (SAR) of this compound. An SAR study would aim to identify the key structural features responsible for its biological activity.
A systematic approach would involve the synthesis of a library of analogs where specific parts of the molecule are varied. For example, a series of analogs with different substituents on the aromatic ring could be synthesized to probe the electronic and steric requirements for activity. Similarly, analogs with modified lactone rings or spiroketal units would provide insight into the importance of these functionalities.
The design of these analogs would be guided by computational modeling and a deep understanding of the potential biological targets. By combining rational design with efficient synthetic methods, it is possible to generate a focused library of compounds for biological evaluation. The data obtained from these studies would be invaluable in identifying the pharmacophore of this compound and in designing more potent and selective therapeutic agents. While extensive SAR studies on this compound have not yet been published, the completion of its total synthesis paves the way for such investigations.
Biological Activities and Mechanistic Investigations in Vitro and Cellular Studies
Anti-inflammatory Modulatory Effects
A thorough review of published scientific research reveals a lack of available data on the anti-inflammatory effects of Danshinspiroketallactone.
Cellular Models of Inflammation (e.g., Lipopolysaccharide-Induced Bronchial Epithelial Cells)
There is no scientific literature available that investigates the effects of this compound in cellular models of inflammation, such as lipopolysaccharide (LPS)-induced human bronchial epithelial cells. While LPS-induced inflammation in bronchial epithelial cells is a common model to study anti-inflammatory potential, no studies have been published applying this model to this compound. nih.govnih.govnih.govfrontiersin.orgnih.gov
Modulation of Inflammatory Pathways (e.g., Nuclear Transport of p-P65)
Currently, there is no research data detailing the modulatory effects of this compound on specific inflammatory pathways. Investigations into its ability to modulate the nuclear transport of key inflammatory mediators, such as the phosphorylated p65 subunit of NF-κB, have not been reported in the available scientific literature. nih.govnih.govnih.govnih.gov
Antioxidant Potential and Mechanisms
The antioxidant potential of this compound has not been characterized in the scientific literature.
In Vitro Antioxidant Assays (e.g., Hydrogen Atom Transfer, Single Electron Transfer Procedures)
There are no published studies that have evaluated the antioxidant capacity of this compound using standard in vitro assays. Common procedures, including those based on Hydrogen Atom Transfer (HAT) like the Oxygen Radical Absorbance Capacity (ORAC) assay, or Single Electron Transfer (SET) like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, have not been applied to this compound in available research. nih.govopenagrar.deresearchgate.netnih.govnih.govnih.govcellbiolabs.comnih.govmdpi.comcabidigitallibrary.orgactiveconceptsllc.comresearchgate.netnih.govmdpi.comnih.govyoutube.comnih.gov
Cellular Antioxidant Responses (e.g., Cardiomyocytes upon Hypoxia Stimulation)
No research has been conducted to assess the cellular antioxidant responses to this compound. Specifically, its effects on cardiomyocytes under hypoxic conditions, a model used to study cellular stress and antioxidant defenses, have not been investigated. nih.govnih.gov
Lung-Protective Actions at the Cellular Level
A review of the scientific literature indicates that there are no studies on the potential lung-protective actions of this compound at the cellular level. While various strategies and compounds are investigated for lung protection in contexts like acute respiratory distress syndrome (ARDS), this compound has not been a subject of such research. nih.govplos.orgthennt.com
Effects on Bronchial Epithelial Cell Viability
No published research is available to describe the effects of this compound on the viability of bronchial epithelial cells.
Attenuation of Lipopolysaccharide-Induced Cellular Injury
There is no available data from scientific studies on the role of this compound in attenuating cellular injury induced by lipopolysaccharide.
Modulation of Cellular Signaling Pathways
Impact on MAPK Signaling Pathway
There are no research findings available on the impact of this compound on the MAPK signaling pathway.
Interaction with TNF and IL-17 Signaling
No studies have been found that investigate the interaction of this compound with TNF and IL-17 signaling.
Effects on Cellular Senescence Processes
There is no available research on the effects of this compound on the processes of cellular senescence.
Enzyme Modulation and Inhibition Studies
Enzyme inhibition is a critical area of study in biochemistry and pharmacology, providing insights into the mechanisms of drug action and the regulation of metabolic pathways. The investigation of a compound's inhibitory effects on specific enzymes is a key step in drug discovery and development.
Methodologies for Enzyme Inhibition Assays (e.g., IC50, Ki determination)
The potency of an enzyme inhibitor is quantified using several key parameters, most notably the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.org It is determined by performing a series of experiments with a constant concentration of the enzyme and substrate, while varying the inhibitor concentration. The resulting data are typically plotted as enzyme activity versus the logarithm of the inhibitor concentration, generating a sigmoidal curve from which the IC50 value can be derived. edx.org It is important to note that the IC50 value is dependent on the experimental conditions, particularly the substrate concentration. edx.org
The Ki , or inhibition constant, is a more absolute measure of an inhibitor's potency. It represents the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor for the enzyme. edx.orgresearchgate.net Unlike the IC50, the Ki is an intrinsic constant for a given inhibitor and enzyme pair. edx.org The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which allows for the conversion of IC50 values to Ki values, provided the Michaelis constant (Km) of the substrate and the substrate concentration used in the assay are known. edx.orgresearchgate.net
Table 1: Key Parameters in Enzyme Inhibition Assays
| Parameter | Description | Significance |
|---|---|---|
| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. edx.org | A common measure of inhibitor potency, but dependent on assay conditions. edx.org |
| Ki | The dissociation constant for the enzyme-inhibitor complex. edx.org | An intrinsic measure of the inhibitor's binding affinity for the enzyme. researchgate.net |
| Km | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. nih.gov | Indicates the affinity of the enzyme for its substrate. |
| Vmax | The maximum rate of an enzyme-catalyzed reaction. nih.gov | Represents the point at which the enzyme is saturated with substrate. |
Analysis of Reversible and Irreversible Inhibition Mechanisms
Enzyme inhibitors are broadly classified as either reversible or irreversible, based on the nature of their interaction with the enzyme.
Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, forming an enzyme-inhibitor complex that can readily dissociate. aklectures.comsigmaaldrich.com The activity of the enzyme can be fully restored by removing the inhibitor, for instance, through dialysis. ucl.ac.uk Reversible inhibitors can be further categorized based on their mechanism of action. aklectures.com
Irreversible inhibition , in contrast, involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. aklectures.comyoutube.com This type of inhibition leads to a permanent or near-permanent loss of enzyme activity, as the inhibitor does not easily dissociate from the enzyme. youtube.com
Investigation of Competitive, Non-Competitive, and Uncompetitive Inhibition
Reversible inhibitors are further classified into three primary types: competitive, non-competitive, and uncompetitive. The distinction between these types is based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.
Competitive inhibition occurs when the inhibitor and the substrate compete for the same binding site on the enzyme, known as the active site. ucl.ac.ukjackwestin.com A competitive inhibitor often has a structure similar to the substrate. This type of inhibition can be overcome by increasing the substrate concentration. ucl.ac.uk In competitive inhibition, the Vmax remains unchanged, while the apparent Km is increased. ucl.ac.uk
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme distinct from the active site, known as an allosteric site. nih.govwikipedia.org The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. wikipedia.org In this case, increasing the substrate concentration does not reverse the inhibition. nih.gov Non-competitive inhibition results in a decrease in Vmax, but the Km remains unchanged. nih.govwikipedia.org
Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. aklectures.commedicoapps.org This type of inhibition is more effective at high substrate concentrations. In uncompetitive inhibition, both the Vmax and the Km are decreased. medicoapps.org
Table 2: Characteristics of Reversible Inhibition Types
| Inhibition Type | Binding Site of Inhibitor | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Active site; competes with substrate. ucl.ac.uk | Unchanged. ucl.ac.uk | Increased. ucl.ac.uk |
| Non-competitive | Allosteric site; binds to E and ES with equal affinity. wikipedia.org | Decreased. nih.gov | Unchanged. nih.gov |
| Uncompetitive | Allosteric site; binds only to ES complex. medicoapps.org | Decreased. medicoapps.org | Decreased. medicoapps.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Future Research Directions and Translational Perspectives
Advancements in Biosynthetic Pathway Engineering
The natural abundance of Danshinspiroketallactone in its source, Salvia miltiorrhiza, is often low, posing a significant hurdle for large-scale production. mdpi.com While the general biosynthetic pathway of its parent class, the tanshinones, has been elucidated, involving the methylerythritol phosphate (B84403) (MEP) pathway for precursor formation, specific enzymes and regulatory mechanisms governing the final steps to this compound remain less understood. mdpi.com Future research must focus on identifying and characterizing the specific cytochrome P450 enzymes and other tailoring enzymes responsible for its unique spiroketal lactone structure.
Advancements in biosynthetic pathway engineering offer a promising avenue to overcome supply limitations. dtu.dknih.govnih.gov Heterologous expression of the identified biosynthetic genes in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae could enable scalable and sustainable production. dtu.dknih.gov This would involve:
Gene Discovery: Identifying the complete set of genes responsible for this compound biosynthesis from Salvia miltiorrhiza.
Pathway Reconstruction: Assembling these genes into a functional pathway within a chosen microbial host. dtu.dk
Metabolic Engineering: Optimizing precursor supply and redirecting metabolic flux towards the target molecule to enhance yields. nih.gov
This approach has been successfully applied to other complex natural products and holds immense potential for creating a reliable and cost-effective source of this compound for further research and development. tu-dresden.de
Development of Novel Synthetic Routes and Analog Libraries
While biosynthesis offers a green route, chemical synthesis provides the flexibility to create novel analogs with potentially improved properties. To date, the total synthesis of this compound has not been extensively reported, representing a significant opportunity for synthetic chemists. The development of efficient and scalable synthetic routes is a critical step towards producing the quantities of the compound needed for extensive biological testing.
Furthermore, the synthesis of analog libraries is paramount for exploring the structure-activity relationships (SAR) of this compound. nih.govmdpi.com By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its biological activity. researchgate.netnih.govresearchgate.net This knowledge is crucial for designing new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Computational approaches, such as retro-forward synthesis design, can aid in the rapid identification of synthesizable analogs with desired properties. nih.gov
High-Throughput Screening for Undiscovered Biological Activities
The full therapeutic potential of this compound likely extends beyond its currently known activities. High-throughput screening (HTS) presents a powerful strategy to rapidly evaluate the compound against a vast array of biological targets and cellular models. danaher.comnih.govmdpi.comnih.gov This unbiased approach can uncover novel pharmacological effects and identify new therapeutic indications.
Future HTS campaigns should encompass a diverse range of assays, including:
Target-based screens: To identify direct molecular interactions with proteins such as enzymes and receptors.
Cell-based phenotypic screens: To assess the compound's effects on cellular processes like proliferation, apoptosis, and inflammation in various disease models. mdpi.com
High-content screening: To gain detailed insights into the compound's impact on cellular morphology and signaling pathways.
The data generated from these screens will not only expand our understanding of this compound's bioactivity but also provide valuable starting points for new drug discovery programs. dianabiotech.com
Integration with Systems Biology and Network Pharmacology Approaches
To decipher the complex mechanisms of action of this compound, an integrative approach combining systems biology and network pharmacology is essential. providence.orgbiorxiv.org These computational methods allow for a holistic understanding of how the compound interacts with the intricate network of genes, proteins, and pathways within a biological system.
Network pharmacology studies, similar to those conducted on Danshen and other tanshinones, can predict potential targets and pathways for this compound. rjpbr.comnih.govscienceopen.commdpi.com This involves constructing drug-target-disease networks based on publicly available data and computational predictions. The predicted interactions can then be experimentally validated.
Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from cells or tissues treated with this compound will provide a comprehensive view of its system-wide effects. This approach can reveal novel mechanisms of action and identify biomarkers for predicting therapeutic response.
Exploration of Structure-Activity Relationships for Targeted Therapeutic Development
A detailed understanding of the structure-activity relationship (SAR) is fundamental for the rational design of more effective and safer drugs based on the this compound scaffold. mdpi.com By correlating the structural modifications of analogs with their biological activities, researchers can build predictive models to guide the design of new compounds with optimized properties. nih.govrsc.orgresearchgate.net
Future SAR studies should focus on:
Identifying the pharmacophore: The key structural features essential for biological activity.
Mapping the binding site: Understanding how the molecule interacts with its biological target(s) at the atomic level, often aided by molecular docking and X-ray crystallography.
Optimizing ADME properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion, thereby enhancing the compound's drug-like properties.
Through iterative cycles of design, synthesis, and biological evaluation, it will be possible to develop second-generation this compound analogs with superior therapeutic profiles, paving the way for their translation into clinical candidates.
Q & A
Basic Question: What are the standard protocols for isolating Danshinspiroketallactone from its natural sources, and how can researchers ensure reproducibility?
Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Key steps include:
- Plant Material Authentication : Use voucher specimens and taxonomic validation to ensure species accuracy .
- Purity Validation : Combine NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm structural integrity .
- Reproducibility : Document solvent ratios, temperature, and pressure conditions in detail, adhering to NIH preclinical reporting guidelines for transparency .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
Answer: Contradictions often arise from variability in assay conditions or model systems. To address this:
- Comparative Meta-Analysis : Systematically compare bioactivity datasets (e.g., IC₅₀ values) across studies, adjusting for variables like cell line origin, incubation time, and solvent carriers .
- Dose-Response Validation : Replicate conflicting experiments using standardized protocols (e.g., OECD guidelines) and statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
- Mechanistic Profiling : Use transcriptomics or proteomics to verify target engagement consistency across models .
Basic Question: What spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer: A multi-modal approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR for backbone structure; 2D techniques (COSY, HSQC) for stereochemical confirmation .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation; tandem MS (MS/MS) for fragmentation patterns .
- Chromatography : HPLC-PDA or UPLC-UV for purity assessment (>95% by peak area) .
Advanced Question: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?
Answer: SAR studies require:
- Derivative Synthesis : Introduce functional groups (e.g., hydroxylation, methylation) via semi-synthesis or biocatalysis, ensuring reaction progress is monitored by TLC or LC-MS .
- Bioactivity Screening : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. Use dose-response curves to calculate potency shifts .
- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) or QSAR models to correlate structural modifications with activity changes .
Basic Question: What are the key considerations for designing in vitro assays to evaluate this compound’s antioxidant properties?
Answer:
- Assay Selection : Use validated methods (e.g., DPPH scavenging, FRAP) with Trolox or ascorbic acid as reference standards .
- Sample Preparation : Avoid solvent interference (e.g., DMSO ≤0.1% v/v) and include vehicle controls .
- Data Normalization : Express results as % inhibition relative to controls, with triplicate measurements to minimize variability .
Advanced Question: How can multi-omics approaches clarify this compound’s mechanisms in complex biological systems?
Answer: Integrate:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Metabolomics : LC-MS-based profiling to track metabolite flux in pathways like NF-κB or Nrf2 .
- Network Pharmacology : Build interaction networks (e.g., STRING, Cytoscape) to map compound-target-pathway relationships .
Basic Question: What are the best practices for reporting this compound’s pharmacokinetic parameters in preclinical studies?
Answer: Follow ARRIVE guidelines:
- In Vivo Models : Specify species, strain, and dosing regimen (e.g., oral vs. intravenous) .
- Analytical Methods : Use LC-MS/MS for plasma concentration-time curves; report AUC, Cmax, and t½ with SD/SE .
- Ethics Compliance : Include IACUC approval numbers and housing conditions .
Advanced Question: How can researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?
Answer:
- Force Field Calibration : Validate docking results with molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility .
- Experimental Cross-Check : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., grid spacing, scoring functions) .
Basic Question: What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
- Power Analysis : Ensure sample sizes are sufficient (α=0.05, power=0.8) to detect significant effects .
Advanced Question: What strategies can optimize the synthesis of this compound analogs for enhanced bioavailability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
